Cas no 2825012-61-9 (4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione)

4-Amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2λ6-oxathiole-2,2-dione is a specialized heterocyclic compound featuring a unique oxathiole-dione scaffold with a trifluoromethyl substituent. Its structural framework combines an amino group and a highly electron-withdrawing trifluoromethyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is enhanced by the presence of the sulfone (λ6-oxathiole-2,2-dione) group, which facilitates nucleophilic substitution and cyclization reactions. Its stability under various conditions and compatibility with diverse synthetic methodologies make it suitable for applications in agrochemical and medicinal chemistry. The trifluoromethyl group further contributes to its utility by improving lipophilicity and metabolic stability in bioactive molecules.
4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione structure
2825012-61-9 structure
Product Name:4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
CAS No:2825012-61-9
MF:C6H8F3NO3S
MW:231.192831039429
CID:5778509
PubChem ID:165792073
Update Time:2025-10-31

4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-37375039
    • 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
    • 5,5-dimethyl-2,2-dioxo-3-(trifluoromethyl)oxathiol-4-amine
    • 2825012-61-9
    • Inchi: 1S/C6H8F3NO3S/c1-5(2)3(10)4(6(7,8)9)14(11,12)13-5/h10H2,1-2H3
    • InChI Key: QTONLJPMJOBCLA-UHFFFAOYSA-N
    • SMILES: S1(C(C(F)(F)F)=C(C(C)(C)O1)N)(=O)=O

Computed Properties

  • Exact Mass: 231.01769878g/mol
  • Monoisotopic Mass: 231.01769878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 77.8Ų

4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione Pricemore >>

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Additional information on 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione

Professional Introduction to 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione (CAS No. 2825012-61-9)

The compound 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione (CAS No. 2825012-61-9) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This intricate molecular structure, characterized by its trifluoromethyl substituent and oxathiole core, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both amino and dimethyl functional groups further enhances its versatility, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly their ability to modulate metabolic stability and binding affinity. The trifluoromethyl group in this compound is known to increase lipophilicity and resistance to metabolic degradation, which are critical factors in the design of bioactive molecules. This feature has positioned 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione as a valuable scaffold for developing novel therapeutic agents.

The oxathiole ring system is another key structural element that contributes to the compound's unique chemical properties. Oxathioles have been extensively studied for their role in various biological processes and their potential as pharmacophores. The incorporation of a dimethyl group at the 5-position of the oxathiole ring enhances its stability and reactivity, opening up new avenues for synthetic modifications. This structural motif has been observed in several bioactive natural products and synthetic drugs, suggesting that 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione may exhibit similar pharmacological effects.

In the realm of drug discovery, the amino group serves as a versatile handle for further functionalization. It can be readily modified through various chemical reactions such as acylation, alkylation, or coupling with other heterocycles. This flexibility allows researchers to fine-tune the compound's properties for specific biological targets. For instance, linking this scaffold to other pharmacophores via an amide or urea bond could yield novel molecules with enhanced binding affinity and selectivity.

Current research in medicinal chemistry emphasizes the development of small molecules that can modulate protein-protein interactions (PPIs). The unique architecture of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione makes it an attractive candidate for designing PPI inhibitors. The combination of the trifluoromethyl, amino, and oxathiole groups provides multiple interaction points with protein surfaces, which could be exploited to develop highly specific inhibitors.

Another area of interest is the use of heterocyclic compounds in antiviral and anticancer therapies. The structural features of this compound suggest that it may interfere with viral replication or cancer cell proliferation by inhibiting key enzymes or receptors. Preliminary computational studies have indicated that the trifluoromethyl group can enhance binding interactions with biological targets due to its ability to engage in hydrophobic and dipole-dipole interactions. These findings warrant further experimental validation through biochemical assays and cell-based assays.

The synthesis of 4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during the synthetic route design to ensure high yield and purity. However, recent advances in transition-metal-catalyzed reactions have provided new tools for constructing complex heterocycles efficiently. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce the trifluoromethyl group at the desired position on the oxathiole core.

In conclusion,4-amino-5,5-dimethyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione (CAS No. 2825012-61-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are focused on exploring its biological activity and optimizing its synthetic methodology for practical applications in drug discovery.

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